1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide is a synthetic compound characterized by the presence of fluorobenzyl groups and a pyrazole ring
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the fluorobenzyl groups: This step involves the reaction of the pyrazole intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with isobutylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-isobutyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-fluoro-4-((4-fluorobenzyl)oxy)benzene: This compound shares the fluorobenzyl group but lacks the pyrazole ring and carboxamide group.
4-[(4-fluorobenzyl)oxy]benzaldehyde: This compound also contains the fluorobenzyl group but has an aldehyde functional group instead of the pyrazole and carboxamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2/c1-15(2)11-25-21(28)20-13-27(12-16-3-7-18(23)8-4-16)26-22(20)29-14-17-5-9-19(24)10-6-17/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBOLTFZNUNKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=C1OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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